3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite
CAS No.:
Cat. No.: VC16534313
Molecular Formula: C8H17N2O3P
Molecular Weight: 220.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N2O3P |
|---|---|
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | dimethyl phosphite;1-ethyl-3-methylimidazol-3-ium |
| Standard InChI | InChI=1S/C6H11N2.C2H6O3P/c1-3-8-5-4-7(2)6-8;1-4-6(3)5-2/h4-6H,3H2,1-2H3;1-2H3/q+1;-1 |
| Standard InChI Key | LDZROWGTHWFRSZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C[N+](=C1)C.COP([O-])OC |
Introduction
Chemical Identity and Structural Characteristics
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite, also known as 1-ethyl-3-methylimidazolium dimethylphosphate, is a room-temperature ionic liquid (RTIL) belonging to the imidazolium salt family. Its molecular formula is C₈H₁₇N₂O₃P, with a molecular weight of 220.21 g/mol . The compound’s structure comprises a 1-ethyl-3-methylimidazolium cation paired with a dimethyl phosphite anion, a configuration that grants it unique solvent and catalytic properties.
Core Chemical Data
The following table summarizes its fundamental identifiers:
| Property | Value |
|---|---|
| CAS Number | 1283730-64-2 |
| Molecular Formula | C₈H₁₇N₂O₃P |
| Molecular Weight | 220.21 g/mol |
| Purity | ≥98% (ISO-certified synthesis) |
| Synonyms | 1-Ethyl-3-methylimidazolium dimethylphosphate |
This ionic liquid is characterized by its hygroscopicity and sensitivity to air, necessitating storage under inert conditions at 0–10°C to prevent degradation .
Synthesis and Manufacturing
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite typically follows a metathesis reaction strategy, analogous to methods used for related imidazolium salts .
Anion Exchange Mechanism
A common approach involves reacting 1-ethyl-3-methylimidazolium bromide with lithium dimethyl phosphite in aqueous or polar solvent systems:
This reaction proceeds at moderate temperatures (60–70°C) with stirring for 2–24 hours, achieving yields exceeding 85% after purification .
Industrial-Scale Production
MolCore BioPharmatech employs a standardized protocol for high-purity batches (≥98%):
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Ion Exchange: Bromide-to-phosphite substitution in deionized water.
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Purification: Sequential washes with water and organic solvents to remove LiBr residues.
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Drying: Rotary evaporation under reduced pressure (80°C) followed by vacuum drying at 110°C .
Physical and Chemical Properties
Thermophysical Behavior
As a RTIL, the compound exhibits:
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Low melting point: <−20°C (prevents crystallization at room temperature).
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High thermal stability: Decomposition onset above 300°C.
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Viscosity: ~200 cP at 25°C (dependent on moisture content) .
Solvation Characteristics
The dimethyl phosphite anion enhances solubility for polar organic compounds, making it effective in:
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Dissolving cellulose and lignocellulosic biomass.
Applications in Pharmaceutical and Industrial Contexts
API Intermediates
MolCore designates this compound as a critical intermediate in synthesizing antipsychotics and antivirals, where its ionic nature improves drug solubility and bioavailability .
Green Chemistry Applications
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Catalysis: Serves as a solvent and co-catalyst in Heck coupling and Diels-Alder reactions.
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Electrolytes: Investigated for use in lithium-ion batteries due to its wide electrochemical window .
Comparative Analysis with Related Ionic Liquids
The table below contrasts key features with structurally analogous compounds:
| Compound Name | Anion | Molecular Weight | Key Distinction |
|---|---|---|---|
| 1-Ethyl-3-methylimidazolium bromide | Br⁻ | 191.07 g/mol | Higher halide reactivity |
| 1-Hexyl-3-methylimidazolium PF₆⁻ | PF₆⁻ | 284.18 g/mol | Hydrophobicity; thermal stability |
The dimethyl phosphite variant’s lower viscosity and stronger hydrogen-bonding capacity differentiate it from bromide or hexafluorophosphate analogues .
Challenges and Future Directions
Stability Limitations
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Hygroscopicity: Absorbs water rapidly, altering solvent properties.
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Air Sensitivity: Oxidizes under ambient conditions, requiring argon/vacuum storage .
Research Opportunities
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Functionalization: Grafting alkyl chains to enhance hydrophobicity.
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Biocompatibility Studies: Assessing toxicity profiles for biomedical applications.
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